Diironnonacarbonyl

Description

Historical Context and Discovery of Diironnonacarbonyl

This compound was the third metal carbonyl to be discovered, a finding that occurred in 1905. mdpi.comresearchgate.net Its discovery followed that of nickel tetracarbonyl (Ni(CO)₄) and iron pentacarbonyl (Fe(CO)₅). mdpi.comwikipedia.org The synthesis of Fe₂(CO)₉ was pioneering as it marked the first time a metal carbonyl was prepared via a photochemical route. mdpi.comresearchgate.net The established method involves the photolysis of iron pentacarbonyl dissolved in glacial acetic acid. wikipedia.orgmdpi.comnou.edu.ng

2 Fe(CO)₅ → Fe₂(CO)₉ + CO wikipedia.orgwikipedia.org

Significance of this compound in Organometallic Chemistry and Synthesis

This compound is a cornerstone reagent in organometallic chemistry, primarily serving as a reactive source of Fe(0). wikipedia.orgwikipedia.orgchemeurope.com Its utility stems from its role as a precursor to a wide array of other organoiron complexes. wikipedia.orgsmolecule.com It is frequently used to synthesize compounds of the general types Fe(CO)₄L (where L is a Lewis base) and Fe(CO)₃(diene). wikipedia.orgchemeurope.comwikiwand.com These reactions are typically carried out in slurries with solvents like tetrahydrofuran (B95107) (THF). wikipedia.orgchemeurope.com In such conditions, it is believed that a small amount of Fe₂(CO)₉ dissolves by dissociating into iron pentacarbonyl and a THF-coordinated Fe(CO)₄ fragment. wikipedia.orgwikiwand.com

Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF) wikipedia.org

Its enhanced reactivity compared to Fe(CO)₅ makes it a preferred reagent in many synthetic applications. chemeurope.com For instance, it is employed in the synthesis of (benzylideneacetone)iron tricarbonyl, which itself serves as a convenient source of the Fe(CO)₃ subunit for further reactions. wikipedia.orgwikipedia.org Another significant application is in the preparation of cyclobutadieneiron tricarbonyl from 3,4-dichlorocyclobutene. wikipedia.org Furthermore, Fe₂(CO)₉ is utilized in the Noyori [3+2] reaction, a net [2+3]-cycloaddition of dibromoketones to synthesize cyclopentadienones. wikipedia.org

Overview of Principal Research Trajectories for this compound

The unique properties of this compound have spurred several key avenues of research, primarily in catalysis, materials science, and specialized organic synthesis.

Catalysis: Fe₂(CO)₉ is a valuable catalyst and catalyst precursor in various industrial and laboratory-scale reactions. smolecule.comwikipedia.org It has been explored for use in hydroformylation, the process of converting alkenes into aldehydes, and in hydrogenation reactions. smolecule.com A significant area of modern research involves using diiron nonacarbonyl and its derivatives as structural and functional models for the active sites of hydrogenase enzymes. This research is pertinent to sustainable energy, aiming to develop efficient catalysts for hydrogen production from water.

Materials Science: A prominent application of Fe₂(CO)₉ is in the synthesis of iron-based nanomaterials. Researchers have demonstrated that the thermal decomposition of this compound can produce iron nanoparticles. scispace.com Studies have also investigated its use as a precursor for depositing iron catalyst nanoparticles for the controlled growth of carbon nanotubes. nist.govnih.gov Research has shown that using diiron nonacarbonyl at an elevated substrate temperature (100 °C) can reduce the co-deposition of carbon, which otherwise passivates the iron catalyst particles. nist.govnih.gov

Table 2: Example Parameters for Iron Nanoparticle Synthesis

| Parameter | Detail | Observation |

|---|---|---|

| Precursor | This compound (Fe₂(CO)₉) | Effective source of iron for nanoparticle formation. |

| Method | Thermal Decomposition | Typically performed in an ionic liquid solvent. |

| Temperature | 170°C - 200°C | Influences the resulting particle size and stability. |

| Resulting Size | ~10 nm median diameter | Dependent on specific synthesis conditions. |

Organic Synthesis: Beyond its general use as an iron source, Fe₂(CO)₉ is employed in specific synthetic transformations. It reacts with various heterocyclic compounds to form organometallic complexes. For example, its reaction with azine derivatives can lead to novel coordination modes and N-N bond cleavage. acs.org It also facilitates cycloaddition and aromatization reactions.

Properties

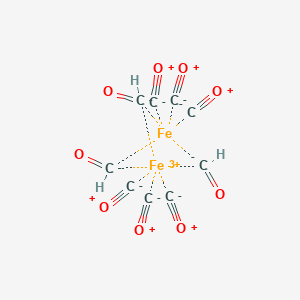

IUPAC Name |

carbon monoxide;iron;iron(3+);methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSNKHFIBINMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Fe2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Precursors of Diironnonacarbonyl

Photolytic Synthesis from Iron Pentacarbonyl (Fe(CO)₅)

2 Fe(CO)₅ → Fe₂(CO)₉ + CO wikipedia.orgchemeurope.com

This light-initiated reaction, first discovered in 1905, was a foundational moment in the development of using light to drive chemical reactions. researchgate.net

The choice of solvent is critical for optimizing the yield and efficiency of the photolytic synthesis. Glacial acetic acid is the most frequently utilized solvent for this reaction, providing good yields of Fe₂(CO)₉. wikipedia.orgnptel.ac.inchemeurope.comuregina.ca The use of an inexpensive and efficient photochemical reactor with Iron Pentacarbonyl in acetic acid has been demonstrated to produce Diironnonacarbonyl with good yields in timeframes suitable for educational settings. researchgate.net While the compound is virtually insoluble in all common solvents, the reaction proceeds effectively in an acetic acid solution or slurry. wikipedia.orgchemeurope.com The insolubility of the product in the reaction medium facilitates its separation upon formation.

The formation of this compound from Iron Pentacarbonyl is initiated by the photolytic cleavage of an iron-carbonyl (Fe-CO) bond. This process has been the subject of extensive experimental and theoretical studies. researchgate.net

The mechanism proceeds through the following key steps:

Photoexcitation : Upon irradiation with UV light, the Fe(CO)₅ molecule is excited. This excitation, specifically of the metal-to-CO charge-transfer band, leads to the dissociation of a carbon monoxide (CO) ligand. wikipedia.orgresearchgate.net

Formation of an Unsaturated Intermediate : The loss of a CO molecule generates a highly reactive, coordinatively unsaturated 16-electron intermediate, iron tetracarbonyl (Fe(CO)₄). researchgate.netwikipedia.org Studies have shown that this intermediate can exist in either a singlet or triplet electronic state, with the triplet state playing a crucial role in subsequent reactions. researchgate.netresearchgate.net

Dimerization : The photochemically generated Fe(CO)₄ intermediate then reacts with a molecule of the starting material, Fe(CO)₅, to form the final this compound product. researchgate.net

Ultrafast transient absorption spectroscopy has revealed that the photodissociation can be sequential, with Fe(CO)₅ first forming Fe(CO)₄, which can then be further photolyzed to Fe(CO)₃ if irradiation is prolonged. researchgate.net However, in the synthetic context for Fe₂(CO)₉, the key step is the generation of the Fe(CO)₄ intermediate which leads to the dinuclear product. wikipedia.org

Interactive Data Tables

Table 1: Comparison of Synthesis Methods for Diiron Nonacarbonyl

| Synthesis Method | Precursor | Key Conditions | Typical Yield |

| Photolytic Synthesis | Iron Pentacarbonyl (Fe(CO)₅) | UV irradiation in glacial acetic acid | Good wikipedia.orgchemeurope.com |

| Thermal Decomposition | Iron Pentacarbonyl (Fe(CO)₅) | Heating at 100–120°C in an inert solvent | Lower (40-50%) |

Table 2: Key Mechanistic Steps in Photolytic Synthesis

| Step | Description | Intermediate/Product |

| 1. Photoexcitation | Fe(CO)₅ absorbs UV light, promoting an electron to an anti-bonding orbital. wikipedia.org | Excited Fe(CO)₅* |

| 2. CO Dissociation | The excited complex rapidly loses one CO ligand. researchgate.netresearchgate.net | Iron Tetracarbonyl (Fe(CO)₄) + CO |

| 3. Dimerization | The reactive Fe(CO)₄ intermediate combines with another molecule of Fe(CO)₅. researchgate.net | This compound (Fe₂(CO)₉) |

Alternative Synthetic Routes to this compound

While photolysis is the predominant method, alternative routes to this compound exist, though they are generally less favored.

Thermal Decomposition of Iron Pentacarbonyl : Heating Iron Pentacarbonyl in an inert solvent can produce this compound. However, this method typically results in lower yields (around 40–50%) and can lead to the formation of side products, such as Triiron dodecacarbonyl (Fe₃(CO)₁₂).

Reductive Carbonylation of Iron Salts : Another general method for preparing metal carbonyls involves the treatment of metal salts with carbon monoxide in the presence of a reducing agent. nptel.ac.in This approach is less specific for the synthesis of this compound compared to the photolytic method.

Advanced Spectroscopic Characterization and Structural Elucidation of Diironnonacarbonyl

Vibrational Spectroscopic Analysis of Diironnonacarbonyl

Vibrational spectroscopy is a cornerstone in the characterization of metal carbonyls, providing critical insights into molecular geometry and bonding. uwo.ca For Fe₂(CO)₉, a combination of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies has been essential to develop a comprehensive understanding of its vibrational modes. mdpi.comresearchgate.net

Infrared spectroscopy has been a key tool in studying diiron nonacarbonyl since early research demonstrated the presence of bridging carbonyl ligands. mdpi.commdpi.com IR spectra of polycrystalline powder have been measured, as well as reflectance spectra from oriented flakes, which helped in assigning the symmetry of some vibrational modes. mdpi.comresearchgate.net In the carbonyl stretching region (1700-2200 cm⁻¹), the IR spectrum of Fe₂(CO)₉ typically displays three distinct bands, which is consistent with its D₃h symmetry. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. Laser Raman spectra of solid Fe₂(CO)₉ have been recorded at various temperatures, including 295, 100, and 15 K. researchgate.netresearchgate.net These studies showed a significant sharpening of the spectral modes as the temperature decreased, but found no evidence of a structural phase change. researchgate.net In the C≡O stretching region, five bands are typically observed in the Raman spectrum. researchgate.net The insolubility of the material has, however, prevented polarization measurements from being conducted. researchgate.net High-pressure Raman spectroscopy studies have also been performed to examine pressure-induced structural changes. researchgate.netsemanticscholar.org

Inelastic Neutron Scattering (INS) spectroscopy has proven to be an invaluable technique for achieving a complete assignment of the vibrational spectra of Fe₂(CO)₉. mdpi.comresearchgate.net Unlike IR and Raman spectroscopy, INS has no selection rules, meaning all vibrational modes are allowed and can be observed. mdpi.comstfc.ac.uk This has enabled the observation of modes that are forbidden in both IR and Raman, providing a more complete vibrational profile. mdpi.com INS is particularly informative in the complex region below 700 cm⁻¹, where it has identified modes for the first time at 188, 374, and 513 cm⁻¹. mdpi.com The intensity of an INS mode is determined by the amplitude of the vibration, which adds another layer of information for assigning modes correctly. mdpi.com

The idealized structure of diiron nonacarbonyl possesses D₃h symmetry. researchgate.net This symmetry dictates the activity of its vibrational modes in IR and Raman spectroscopy. mdpi.com

IR active modes : A₂" and E' symmetries.

Raman active modes : A₁', E', and E" symmetries.

Modes with E' symmetry are active in both IR and Raman spectra. mdpi.com

Modes with A₂' symmetry are inactive in both IR and Raman. mdpi.com

The combination of IR, Raman, and INS data, supported by Density Functional Theory (DFT) calculations, has led to a comprehensive assignment of the vibrational modes of Fe₂(CO)₉. mdpi.comresearchgate.net

| Symmetry (D₃h) | IR Activity | Raman Activity | Description of Motion |

|---|---|---|---|

| A₁' | Inactive | Active | Stretching/Bending Modes |

| A₂' | Inactive | Inactive | Stretching/Bending Modes |

| E' | Active | Active | Stretching/Bending Modes |

| A₁" | Inactive | Inactive | Stretching/Bending Modes |

| A₂" | Active | Inactive | Stretching/Bending Modes |

| E" | Inactive | Active | Stretching/Bending Modes |

Mössbauer Spectroscopy for Iron Center Elucidation

Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common nucleus studied. nih.govwikipedia.org It is highly sensitive to the chemical environment and electronic structure of iron atoms. nih.gov The structural elucidation of Fe₂(CO)₉ was challenging due to its low solubility, which hindered the growth of single crystals for X-ray diffraction. wikipedia.org Mössbauer spectroscopy provided crucial evidence for its structure. The spectrum for diiron nonacarbonyl reveals a single quadrupole doublet. wikipedia.org This result is consistent with the D₃h-symmetric structure, where the two iron atoms are in equivalent chemical environments. wikipedia.org

Methodological Adaptations for Study due to Low Solubility

A significant challenge in the study of diiron nonacarbonyl is its virtual insolubility in all common solvents. mdpi.comresearchgate.netwikipedia.org This property means that almost all spectroscopic data available is for the solid state. mdpi.comresearchgate.netmdpi.com To work around this limitation, researchers have developed several methodological adaptations:

Solid-State Spectroscopy : For IR spectroscopy, samples are often prepared as a polyethylene (B3416737) disc to allow for transmission measurements of the solid powder. researchgate.net

Slurry Reactions : For synthetic applications, reactions are typically conducted in slurries, often using tetrahydrofuran (B95107) (THF). It is proposed that small amounts of Fe₂(CO)₉ dissolve by reacting to form Fe(CO)₅ and a THF-adduct of Fe(CO)₄. wikipedia.org

Surface Scanning : To prevent sample decomposition from laser heating during Raman spectroscopy, a surface scanning technique has been employed. researchgate.net

Chemical Solubilization : For applications in nanoparticle synthesis, the issue of poor solubility has been addressed by reacting Fe₂(CO)₉ with amines. This reaction generates non-volatile anionic iron carbonyl species that are soluble in common high-boiling-point solvents. rsc.orgrsc.org

Theoretical and Computational Studies on Diironnonacarbonyl

Density Functional Theory (DFT) Calculations for Spectroscopic Assignments

Density Functional Theory (DFT) has been a primary tool for assigning the vibrational spectra of diironnonacarbonyl. mdpi.com Since the compound's insolubility in almost all solvents prevents solution-state analysis, spectroscopic data is limited to solid-state measurements from techniques like infrared (IR) spectroscopy, Raman spectroscopy, and inelastic neutron scattering (INS). mdpi.comresearchgate.net DFT calculations support the assignment of the observed vibrational modes by correlating them to specific molecular motions. mdpi.com

While DFT is generally reliable for assigning vibrational spectra, Fe₂[CO]₉ has proven to be a challenging case where calculations are less useful than anticipated for frequency prediction alone. mdpi.comresearchgate.net However, the calculated intensities for IR and Raman spectra provide crucial information for making assignments. mdpi.commdpi.com For instance, new IR, Raman, and INS spectra have been used in conjunction with DFT to generate a complete vibrational assignment. mdpi.com Comparisons between experimental spectra and those generated from isolated-molecule DFT calculations can show discrepancies, but periodic-DFT calculations, which account for the crystalline environment, often yield better agreement. researchgate.net These calculations have been essential in assigning modes in the complex region below 800 cm⁻¹, including identifying the Fe-Fe stretch mode. mdpi.com

The table below presents a comparison of selected experimental vibrational frequencies with those calculated using DFT, illustrating the general agreement and specific deviations.

| Vibrational Mode (Symmetry) | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Periodic-DFT) | Description |

| ν(CO) terminal | 2085, 2034 | ~2000-2100 | C-O stretching of terminal carbonyls |

| ν(CO) bridging | 1855, 1828 | ~1800-1900 | C-O stretching of bridging carbonyls rsc.org |

| ν₁₃ (A₂") | 590 | - | Asymmetric stretch of terminal carbonyls mdpi.com |

| ν₃₀ (E") | 490 | - | - researchgate.net |

| - | 425 | - | Strong Raman mode (A' symmetry) mdpi.com |

| Fe-Fe stretch | 260 | - | Symmetric stretch involving Fe displacement mdpi.com |

Note: A complete one-to-one correlation is complex due to solid-state effects and the limitations of the computational models. Data compiled from multiple spectroscopic studies. mdpi.comresearchgate.netrsc.org

Computational Elucidation of Electronic Structure and Bonding

The electronic structure and bonding in this compound are among its most debated aspects. Computational chemistry has been central to moving beyond simplified models to a more nuanced understanding.

Qualitative molecular orbital (MO) diagrams and quantitative calculations show that while some Fe-Fe bonding orbitals exist, they are counteracted by the occupation of corresponding anti-bonding orbitals, leading to no net bond or even a negative formal bond order. stackexchange.com The d-orbitals on the iron atoms, which would participate in a direct σ-bond, are heavily involved in back-bonding to the terminal carbonyl ligands. stackexchange.comresearchgate.net

To account for the short Fe-Fe distance (experimentally ~2.53 Å) in the absence of a direct bond, the concept of a three-center-two-electron (3c-2e) "banana bond" has been proposed for at least one of the bridging carbonyl units. wikipedia.orgwikiwand.com In this model, the two iron atoms and one of the bridging carbonyl carbons share a pair of electrons, an interaction that holds the iron centers in proximity without a direct metal-metal bond. stackexchange.comresearchgate.net This description is supported by the view that the three bridging carbonyls are not identical in their bonding, with a hybrid model suggesting a resonance between structures where each bridging ligand, in turn, participates in this 3c-2e interaction. stackexchange.com

| Bonding Model | Key Features | Supporting Evidence/Rationale | Status |

| Direct Fe-Fe Covalent Bond | A single bond between the two iron atoms. | Satisfies the 18-electron rule; explains diamagnetism and short Fe-Fe distance. wikipedia.orgguidechem.com | Largely refuted by modern computational studies. guidechem.comstackexchange.com |

| No Bond / Anti-bonding Interaction | The interaction between the iron atoms is net repulsive. guidechem.com | MO calculations show occupied anti-bonding orbitals that cancel bonding contributions. stackexchange.com | Currently the accepted view at the research level. guidechem.comstackexchange.com |

| Three-Center-Two-Electron (3c-2e) Bond | One or more Fe-C-Fe linkages where 3 atoms share 2 electrons. | Explains the short Fe-Fe distance without a direct bond; reconciles electron counting. wikipedia.orgstackexchange.com | A key component of the modern bonding description. stackexchange.comresearchgate.net |

This compound possesses two distinct types of carbonyl ligands: six terminal (each bonded to one Fe atom) and three bridging (each bonded to both Fe atoms). wikipedia.org Computational studies have been instrumental in characterizing the differences in their bonding.

Using methods like Energy Decomposition Analysis in conjunction with Natural Orbitals for Chemical Valence (EDA-NOCV), researchers have quantified the interactions between the iron centers and the carbonyl ligands. acs.org These analyses reveal that the bridging carbonyls are more strongly bonded to the metal centers than the terminal ones. acs.org This stronger interaction in the bridging ligands is a result of both enhanced M←CO σ-donation and stronger M→CO π-back-donation compared to the terminal ligands. acs.org

Furthermore, computational models distinguish between different types of bridging interactions. stackexchange.com A "ketonic" bridging carbonyl acts as a one-electron donor to each metal atom. stackexchange.com In contrast, a bridging carbonyl involved in a 3c-2e interaction is formally counted as a two-electron donor to the entire bridge, shared between the two metals. stackexchange.com The equivalence of the three bridging carbonyls in Fe₂(CO)₉ suggests a resonance hybrid of these forms, where, on average, two are more "ketonic" and one is of the 3c-2e type. stackexchange.com Solid-state ¹³C and ¹⁷O NMR studies, supported by DFT calculations of shielding tensors, also provide insight into the distinct electronic environments of the bridging and terminal carbonyls. illinois.edu

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are powerful tools for predicting and analyzing the reaction pathways of this compound. rsc.orgnih.govnih.gov As a reactive source of Fe(0), Fe₂(CO)₉ serves as a precursor in numerous organometallic and organic syntheses. wikipedia.org Computational modeling helps elucidate the mechanisms of these transformations by calculating the energies of reactants, products, and, crucially, the transition states that connect them. rsc.orgnih.gov

For example, Fe₂(CO)₉ is a common precursor to Fe(CO)₄L and Fe(CO)₃(diene) complexes. wikipedia.org The proposed first step is the dissolution and dissociation of Fe₂(CO)₉ into highly reactive Fe(CO)₄ and stable Fe(CO)₅ fragments. wikipedia.org Quantum chemical methods can model the energetics of this dissociation and the subsequent reaction of the Fe(CO)₄ fragment with various substrates like alkenes. rsc.org

Specific applications of computational analysis include:

Cycloaddition Reactions: The reaction of Fe₂(CO)₉ in reducing furan-yne adducts to form functionalized benzenes has been studied computationally. nih.gov Analysis of concerted versus stepwise mechanisms and the energetics of different electronic states helps to understand and predict reaction outcomes. nih.govscribd.com

Pauson-Khand Reactions: The role of Fe₂(CO)₉ in mediating Pauson-Khand reactions has been examined using computational chemistry. These studies have provided detailed insights into the behavior of the Fe(CO)₄ fragment and the stereoselective mechanistic pathways involving three-membered iron metallacycle intermediates. rsc.org

Ligand Substitution: The substitution of CO ligands in Fe₂(CO)₉ by other donor ligands is a fundamental reaction. acs.org Theoretical studies help explain why simple substitution is often complex and why rearrangements to structures with asymmetric or semi-bridging carbonyls occur, depending on the electronic properties of the incoming ligand. acs.org

By mapping potential energy surfaces, these calculations can predict reaction selectivity, identify key intermediates, and guide the experimental development of new synthetic methods. rsc.orgnih.gov

Reactivity and Reaction Mechanisms of Diironnonacarbonyl in Organometallic Transformations

Ligand Substitution Reactions

Ligand substitution reactions are fundamental to the chemistry of diironnonacarbonyl, providing pathways to a diverse range of iron carbonyl complexes. wikipedia.org These reactions are typically initiated by the dissociation of carbon monoxide or the cleavage of the diiron center.

Due to its virtual insolubility in common solvents, reactions involving this compound are often conducted in slurries, typically using tetrahydrofuran (B95107) (THF). wikipedia.org In these conditions, it is proposed that a small amount of Fe₂(CO)₉ dissolves and undergoes heterolytic cleavage to generate iron pentacarbonyl, Fe(CO)₅, and a coordinatively unsaturated and highly reactive tetracarbonyliron(THF) intermediate, Fe(CO)₄(THF). wikipedia.orgrsc.org

Proposed Dissolution and Dissociation in THF: Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF) wikipedia.org

This reactive Fe(CO)₄ intermediate is central to subsequent ligand exchange reactions. rsc.org The generation of this species facilitates the substitution of a CO ligand by other donor molecules present in the reaction mixture. Low-temperature UV/vis photolysis of Fe₂(CO)₉ can also lead to the loss of a CO ligand, yielding the unsaturated complex Fe₂(CO)₈, which exists as both CO-bridged and unbridged isomers.

This compound readily reacts with various Lewis bases, leading to the formation of substituted iron carbonyl complexes. These reactions underscore the compound's utility as a source of the Fe(CO)₄ and Fe(CO)₃ fragments.

With phosphine (B1218219) ligands, such as triphenylphosphine (B44618), Fe₂(CO)₉ can yield monosubstituted products like Fe(CO)₄(PPh₃) or disubstituted complexes. rsc.org For example, the reaction with P(p-tolyl)₃ results in a mixture of Fe(CO)₅, Fe(CO)₄{P(p-tolyl)₃}, and Fe(CO)₃{P(p-tolyl)₃}₂, consistent with the fragmentation of the diiron complex and the generation of a reactive tetracarbonyl species. rsc.org

Isocyanide derivatives of this compound, such as Fe₂(CNR)₉, can also be prepared. rsc.org These complexes exhibit some solubility in organic solvents, unlike the parent compound. rsc.org Direct reaction of Fe₂(CO)₉ with isocyanides can lead to the replacement of CO ligands.

| Lewis Base (L) | Reactant | Product(s) | Reference |

| Phosphines (e.g., P(p-tolyl)₃) | Fe₂(CO)₉ | Fe(CO)₅, Fe(CO)₄{P(p-tolyl)₃}, Fe(CO)₃{P(p-tolyl)₃}₂ | rsc.org |

| Pyridine (in THF under CO) | Fe₂(CO)₉ | Fe(CO)₄(py) | rsc.org |

| Isocyanides (CNR) | Fe₂(CO)₉ | Fe₂(CNR)₉ and other substituted complexes | rsc.org |

This compound is a widely used starting material for the synthesis of mononuclear iron carbonyl complexes of the types Fe(CO)₄L and Fe(CO)₃(diene). wikipedia.org

The formation of Fe(CO)₄L complexes occurs through the reaction with a ligand L, as described in the previous section, where L can be a phosphine, isocyanide, or other Lewis base. wikipedia.org

The synthesis of (diene)iron tricarbonyl complexes is a particularly important application of Fe₂(CO)₉. It reacts with various dienes, often conjugated, to afford stable (diene)Fe(CO)₃ complexes. wikipedia.org For instance, (benzylideneacetone)iron tricarbonyl is prepared by the reaction of this compound with benzylideneacetone. wikipedia.org This complex itself serves as a convenient source of the Fe(CO)₃ moiety for transfer to other dienes. wikipedia.org Another key example is the preparation of (cyclobutadiene)iron tricarbonyl from 3,4-dichlorocyclobutene and Fe₂(CO)₉. wikipedia.org

Examples of Mononuclear Complex Formation:

Fe₂(CO)₉ + L → Fe(CO)₄L + Fe(CO)₅ (where L = Lewis base) wikipedia.org

Fe₂(CO)₉ + Benzylideneacetone → (C₆H₅CH=CHC(O)CH₃)Fe(CO)₃ + Fe(CO)₅ + CO wikipedia.org

Fe₂(CO)₉ + C₄H₄Cl₂ → (C₄H₄)Fe(CO)₃ + FeCl₂ + 6 CO wikipedia.org

Oxidative Addition and Redox Chemistry

This compound participates in oxidative addition reactions, where the formal oxidation state of the iron center increases. These reactions are crucial for the synthesis of various organoiron compounds, particularly iron(II) complexes.

A prominent example of oxidative addition is the reaction of Fe₂(CO)₉ with allyl bromide. wikipedia.orgwikipedia.org This reaction involves the cleavage of the carbon-bromine bond and the formation of an allyl iron(II) derivative, along with the liberation of carbon monoxide and iron pentacarbonyl. wikipedia.org

Reaction with Allyl Bromide: Fe₂(CO)₉ + BrCH₂CH=CH₂ → FeBr(CO)₃(C₃H₅) + CO + Fe(CO)₅ wikipedia.org

Similarly, the reaction with 3,4-dichlorocyclobutene to form cyclobutadieneiron tricarbonyl can be viewed as an oxidative addition followed by reductive elimination of chlorine. wikipedia.org The iron center formally undergoes oxidation, leading to the formation of iron(II) chloride as a byproduct. wikipedia.org

Reaction with 3,4-Dichlorocyclobutene: C₄H₄Cl₂ + Fe₂(CO)₉ → (C₄H₄)Fe(CO)₃ + FeCl₂ + 6 CO wikipedia.org

The oxidative addition of organic halides to this compound directly leads to the formation of stable iron(II) complexes. wikipedia.org In the reaction with allyl bromide, the product, π-allyltricarbonyliron bromide, is an iron(II) species where the iron atom is bonded to the allyl group, a bromide, and three carbonyl ligands. wikipedia.org Likewise, the reaction with 3,4-dichlorocyclobutene yields iron(II) chloride alongside the desired organometallic product. wikipedia.org These reactions demonstrate the ability of the Fe(0) center in Fe₂(CO)₉ to undergo a two-electron oxidation to the more stable +2 oxidation state.

| Organic Halide | Reactant | Iron(II) Product(s) | Reference |

| Allyl Bromide | Fe₂(CO)₉ | FeBr(CO)₃(C₃H₅) | wikipedia.org |

| 3,4-Dichlorocyclobutene | Fe₂(CO)₉ | FeCl₂ (and (C₄H₄)Fe(CO)₃) | wikipedia.org |

Formation of Carbonylate Anions (e.g., with Sodium Metal)

The reaction of diiron nonacarbonyl with alkali metals, such as sodium, is a fundamental process in organometallic chemistry that leads to the formation of highly reactive carbonylate anions. This reduction process involves the cleavage of the iron-iron bond and the addition of electrons to the iron centers. While the direct reaction of diiron nonacarbonyl with sodium is not as commonly cited as the reduction of iron pentacarbonyl, the resulting anionic species are key synthons in organometallic synthesis.

The reduction of iron carbonyls with sodium metal typically yields sodium tetracarbonylferrate, Na₂[Fe(CO)₄]. wikipedia.orgbritannica.com This dianion, [Fe(CO)₄]²⁻, is isoelectronic with Ni(CO)₄ and possesses a tetrahedral geometry. wikipedia.org The formation of this anion from iron pentacarbonyl proceeds via the reduction of the iron center from the 0 oxidation state to -2. A similar principle applies to the reduction of diiron nonacarbonyl, where the dimeric structure is broken down to form mononuclear anionic species. The high reactivity of these carbonylate anions makes them valuable reagents for the synthesis of a wide range of organic and organometallic compounds. britannica.com For instance, they can be used to synthesize aldehydes, ketones, and carboxylic acids. britannica.com

Cluster and Higher Nuclearity Complex Formation

Diiron nonacarbonyl serves as a versatile precursor for the synthesis of a variety of higher nuclearity iron carbonyl clusters and heterometallic clusters. Its reactivity allows for the controlled assembly of more complex metal frameworks.

Reactions with Other Metal Carbonyls (e.g., Co₂(CO)₈)

The reaction of diiron nonacarbonyl with other metal carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈), provides a route to heterometallic clusters. These reactions can lead to the formation of clusters containing both iron and cobalt atoms, with the potential for novel structural and reactive properties. For example, the reaction of [Co₂(CO)₈] in the dark at low temperatures can yield a mixture of binuclear and trinuclear clusters. nih.gov

Synthesis of Polynuclear Iron Carbonyl Clusters

Diiron nonacarbonyl is a key starting material for the synthesis of larger iron carbonyl clusters, most notably triiron dodecacarbonyl (Fe₃(CO)₁₂). jetir.orgwikipedia.org The conversion of Fe₂(CO)₉ to Fe₃(CO)₁₂ can be viewed as the replacement of a bridging carbonyl group in the diiron structure with an Fe(CO)₄ fragment. jetir.org This transformation is a fundamental step in the build-up of polynuclear iron carbonyl clusters. Fe₃(CO)₁₂ is a dark green solid that is soluble in non-polar organic solvents and serves as an important precursor in its own right for the synthesis of other iron carbonyl derivatives and clusters. jetir.orgwikipedia.org

Formation of Heterometallic Clusters

The reactivity of diiron nonacarbonyl extends to the formation of heterometallic clusters containing metals other than cobalt. For instance, its reaction with appropriate tungsten complexes can lead to the insertion of an Fe(CO)₄ fragment into a W-H-W bond, forming a trinuclear FeW₂ cluster. nih.gov Similarly, reactions with ruthenium carbonyl complexes can yield polynuclear iron-ruthenium carbonyl cluster compounds such as Fe₂Ru(CO)₁₂ and FeRu₂(CO)₁₂. rsc.org The synthesis of these mixed-metal clusters is of significant interest as they can exhibit unique catalytic and electronic properties derived from the synergistic effects of the different metal centers.

Studies of Cluster Fragmentation Pathways

The fragmentation of iron carbonyl clusters, including those derived from diiron nonacarbonyl, is a subject of considerable study, often initiated by methods such as photoionization or electron impact. nih.gov These studies provide fundamental insights into the bonding and stability of metal carbonyl clusters. The primary fragmentation pathway for iron carbonyls typically involves the sequential loss of carbon monoxide ligands. nih.gov In the case of diiron nonacarbonyl, fragmentation can also involve the cleavage of the iron-iron interaction. The study of these fragmentation pathways is crucial for understanding the behavior of these compounds in mass spectrometry and their decomposition processes under various conditions. nih.gov

Reactions with Thiols and Organosulfur Compounds

Diiron nonacarbonyl reacts readily with thiols (RSH) and other organosulfur compounds to produce a variety of iron-sulfur complexes. These reactions are of significant interest due to their relevance to the active sites of hydrogenase enzymes and for the synthesis of novel organometallic materials. wikipedia.org

The most common products from the reaction of diiron nonacarbonyl with thiols are the diiron dithiolato hexacarbonyl complexes of the general formula Fe₂(μ-SR)₂(CO)₆. nih.gov This reaction is a highly chemoselective and robust method for the synthesis of these complexes. nih.gov The reaction proceeds via the substitution of carbonyl ligands and the oxidative addition of the S-H bond of the thiol to the iron centers, with the concomitant evolution of hydrogen gas. A wide range of functional groups on the organic substituent of the thiol are tolerated in this reaction. nih.gov Similarly, reactions with disulfides (RSSR) can also yield thiolate-bridged complexes. wikipedia.org

The resulting diiron dithiolato complexes are valuable models for the active sites of [FeFe]-hydrogenases and are studied for their potential applications in catalysis, particularly in relation to hydrogen production and activation. wikipedia.org

| Reactant | Product | Reference |

| Sodium Metal | Carbonylate Anions (e.g., [Fe(CO)₄]²⁻) | wikipedia.orgbritannica.com |

| Co₂(CO)₈ | Heterometallic Clusters | nih.gov |

| - | Fe₃(CO)₁₂ | jetir.orgwikipedia.org |

| Tungsten Complexes | Heterometallic Clusters (e.g., FeW₂) | nih.gov |

| Ruthenium Carbonyls | Heterometallic Clusters (e.g., Fe₂Ru(CO)₁₂, FeRu₂(CO)₁₂) | rsc.org |

| Thiols (RSH) | Diiron Dithiolato Hexacarbonyls (Fe₂(μ-SR)₂(CO)₆) | nih.gov |

| Disulfides (RSSR) | Thiolate-bridged Complexes | wikipedia.org |

Synthesis of Diiron(I) Dithiolato Hexacarbonyl Complexes

The mechanism for the formation of Fe₂(μ-SR)₂(CO)₆ from thiols and an Fe(CO)₄ source, which can be generated from diiron nonacarbonyl, is understood to proceed through initial intermediates such as Fe(CO)₄(RSH) and HFe(CO)₄(SR). acs.org These species then combine and eliminate hydrogen gas to form the stable, dithiolate-bridged diiron hexacarbonyl product. The versatility of this reaction allows for the synthesis of a wide array of complexes with varied organic substituents on the sulfur atoms.

Below is a table summarizing the synthesis of various diiron(I) dithiolato hexacarbonyl complexes using iron carbonyls, including diiron nonacarbonyl, as precursors.

| Dithiolate Bridge ((SR)₂) | Iron Carbonyl Precursor(s) | Typical Yield | Reference |

|---|---|---|---|

| (S-n-Bu)₂ | Fe₃(CO)₁₂ | 65-72% | acs.org |

| (S-i-Pr)₂ | Fe₃(CO)₁₂ | 47% | mdpi.com |

| (SCH₂CH₂CN)₂ | Fe₂(CO)₉ / Fe₃(CO)₁₂ | 23-63% | mdpi.com |

| (SCH₂CH₂OH)₂ | Fe₂(CO)₉ / Fe₃(CO)₁₂ | 23-63% | mdpi.com |

Chemoselectivity and Functional Group Tolerance in Thiol Reactions

A key feature of the synthesis of diiron dithiolato complexes from iron(0) carbonyls like diiron nonacarbonyl is the high degree of chemoselectivity for the thiol group (-SH). acs.orgnih.gov This specificity allows the reaction to proceed without affecting a wide range of other functional groups that may be present on the thiol's side chain. redalyc.orgwikipedia.org

This remarkable functional group tolerance makes it possible to prepare elaborate diiron dithiolato carbonyls that are pre-functionalized with reactive groups. acs.org For example, thiols containing protected amino and carboxyl groups, such as derivatives of cysteine, can be successfully converted into their corresponding diiron hexacarbonyl complexes. acs.org The resulting dithiolato complexes are generally robust, which permits further synthetic modifications to be performed on the organic substituents without disrupting the diiron core. nih.govredalyc.org This high tolerance is crucial for building complex biomimetic models, such as those for the active sites of [FeFe]-hydrogenase enzymes. nih.gov

Mechanistic Studies of Azadithiolate Reactivity

The synthesis of diiron azadithiolate complexes, Fe₂(μ-SCH₂)₂NR₆, which serve as important structural and functional models for the active site of [FeFe]-hydrogenase, requires specialized synthetic strategies because the free azadithiol ligands (RN(CH₂SH)₂) are inherently unstable. chemeurope.com Consequently, the azadithiolate bridge must be constructed directly on the diiron framework. chemeurope.com

One primary mechanistic route involves the alkylation of diiron precursors like Fe₂(μ-S₂) (CO)₆ or Fe₂(μ-SH)₂(CO)₆. nih.govredalyc.orgwikipedia.org This approach is particularly effective for installing the complete azadithiolate bridge. nih.gov

Another significant mechanism is a multi-component reaction. For instance, a widely used method is the four-component reaction of Fe₂(SH)₂(CO)₆ with formaldehyde (B43269) (CH₂O) and a primary amine (RNH₂). chemeurope.com Mechanistic studies indicate that this reaction proceeds through the condensation of the Fe-SH group with formaldehyde to form a detectable Fe₂(SCH₂OH)₂(CO)₆ intermediate, which can be isolated and characterized. chemeurope.com This intermediate then reacts with the amine to form the final azadithiolate-bridged complex. This S-centered reactivity highlights a pathway where the ligand is assembled in situ on the metal scaffold. chemeurope.com

Carbon-Hydrogen (C-H) Activation Processes

Iron carbonyl complexes, including diiron nonacarbonyl and the related triiron dodecacarbonyl, are known to participate in Carbon-Hydrogen (C-H) activation, although these reactions can be substrate-dependent and sometimes low-yielding. nih.govredalyc.orgwikipedia.org The reaction of Fe₃(CO)₁₂ with elemental sulfur (S₈) and various unsaturated organic substrates can lead to C-H activation, affording derivatives that are otherwise difficult to access. redalyc.orgwikipedia.org

Furthermore, reagents containing a carbon-sulfur double bond (C=S), such as thiones, exhibit high reactivity towards iron(0) carbonyls. nih.gov These reactions often yield complexes derived from substituted methanedithiolates, a process that can involve C-H activation steps. nih.govredalyc.org While C-H activation via organoiron species was historically considered rare, an increasing number of examples show that iron complexes can activate various types of C-H bonds, including those of aromatic and heteroaromatic systems. nih.gov These processes underscore the ability of reactive, low-valent iron centers generated from precursors like diiron nonacarbonyl to insert into otherwise inert C-H bonds.

Reactivity with Phenylsilanes to Form Bridged Complexes

Diiron nonacarbonyl reacts with phenylsilanes to form a variety of bridged diiron complexes, with the structure of the product depending on the substitution pattern of the silane. acs.org These reactions are typically conducted by stirring a hexane (B92381) slurry of diiron nonacarbonyl with an equimolar amount of the phenylsilane (B129415) for an extended period. acs.org

The reaction with phenylsilane (SiPhH₃) yields the triply bridged diiron complex [(OC)₃Fe]₂(μ-SiPhH)₂(μ-CO). acs.org In this structure, two silylene ligands and one carbonyl ligand bridge the two iron centers.

In contrast, the reaction of diiron nonacarbonyl with diphenylsilane (B1312307) (SiPh₂H₂) produces a singly bridged diiron complex, (OC)₄Fe-Fe(CO)₃(SiHPh₂). acs.org This complex features a single bridging hydrosilyl ligand. Interestingly, this product can be converted through photolysis into a different doubly bridged complex, [(OC)₃Fe]₂(μ-η²-H-SiPh₂)₂, which exhibits agostic Fe-H-Si interactions. acs.org These reactions demonstrate the ability of diiron nonacarbonyl to activate Si-H bonds, leading to the formation of stable iron-silicon rings and bridged structures. acs.org

| Phenylsilane Reactant | Product Complex | Bridging Ligands |

| SiPhH₃ | [(OC)₃Fe]₂(μ-SiPhH)₂(μ-CO) | 2 x SiPhH, 1 x CO |

| SiPh₂H₂ | (OC)₄Fe-Fe(CO)₃(SiHPh₂) | 1 x HSiPh₂ |

Catalytic Applications of Diironnonacarbonyl and Its Derivatives

Role as a Reactive Iron(0) Precursor in Catalysis

Diiron nonacarbonyl is a valuable precursor for generating catalytically active iron species. smolecule.com It is known to be a starting material for compounds of the type Fe(CO)₄L and Fe(CO)₃(diene), which are typically synthesized in tetrahydrofuran (B95107) (THF) slurries. wikipedia.org In these reactions, it is proposed that a small amount of Fe₂[CO]₉ dissolves and dissociates to form Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate. wikipedia.orgacs.org This ability to generate coordinatively unsaturated iron(0) species is central to its catalytic applications.

The compound's utility as an Fe(0) source is demonstrated in its use for the synthesis of iron-containing nanoparticles. rsc.org Thermal decomposition of diiron nonacarbonyl can produce iron nanoparticles, which themselves have applications in catalysis. rsc.org Furthermore, Fe₂[CO]₉, in combination with ligands like triphenylphosphine (B44618), has been employed as a low-cost and environmentally friendly catalyst system for reactions such as the allylation of zinc enolates. acs.org The unique reactivity of diiron nonacarbonyl, stemming from its two iron centers, facilitates complex formation and catalytic activity, setting it apart from other metal carbonyls. smolecule.com

Advancements in Sustainable and Green Iron Catalysis

The use of iron-based catalysts, often derived from precursors like diiron nonacarbonyl, is a key area of advancement in sustainable and green chemistry. nih.govku.edunih.govrsc.org Iron is an ideal candidate for replacing expensive and toxic precious metals in catalysis due to its high natural abundance, low cost, and low toxicity. nih.govchemistryviews.orgsci-hub.se

Diiron nonacarbonyl and its derivatives are instrumental in developing these more sustainable catalytic systems. For example, it is a precursor in the synthesis of iron nanoparticles for catalytic use and in creating catalysts for hydrogen production, aligning with green energy research. The development of iron catalysts for the hydrosilylation of imines to amines, a process that traditionally relies on noble metals, is another significant step towards greener chemical synthesis. chemistryviews.orgsci-hub.se Research into carbon-based iron catalysts, which combine the advantages of iron with carbon materials, further highlights the move towards efficient and sustainable catalysts for green organic synthesis. nih.gov

Specific Catalytic Transformations and Mechanistic Investigations

Diiron nonacarbonyl plays a crucial role in the development of model systems for hydrogenase enzymes, which are vital for catalyzing hydrogen evolution reactions. ontosight.ai This application is particularly relevant in the field of sustainable energy, where there is a high demand for efficient hydrogen production methods. Diiron nonacarbonyl's ability to facilitate these reactions under mild conditions underscores its potential in green chemistry.

Research has shown that diiron complexes can serve as mimics of the [FeFe]-hydrogenase active site and act as potential catalysts for hydrogen evolution. mdpi.comresearchgate.net Studies have explored the use of iron carbonyl compounds to model the active sites of these enzymes, which are involved in biological hydrogen production. ontosight.ai For instance, a modified peptide containing a diiron carbonyl cluster and a ruthenium photosensitizer has been shown to photocatalytically evolve hydrogen. nih.gov The most common synthetic route to the core structure of these models, Fe₂(μ-SR)₂(CO)₆, involves the reaction of thiols with diiron nonacarbonyl. osti.gov

The catalytic hydrosilylation of imines is an important method for synthesizing amines, a class of compounds with broad applications. chemistryviews.orgsci-hub.sechemistryviews.org While this transformation has traditionally relied on expensive noble metal catalysts, recent advancements have focused on developing more sustainable iron-based systems. chemistryviews.orgrsc.org

A significant breakthrough in this area has been the development of iron(0) catalysts featuring abnormal N-heterocyclic carbene (aNHC) ligands. chemistryviews.orgrsc.org Unlike normal NHCs which bind to the metal at the C2 position, aNHCs bind at the C4 or C5 position. chemistryviews.org This different binding mode makes aNHCs better σ-donors, which increases the electron density at the iron center and enhances catalytic activity. chemistryviews.org

Researchers have successfully prepared these aNHC-iron(0) catalysts by reacting an aNHC with diiron nonacarbonyl ([Fe₂(CO)₉]) in toluene (B28343) at room temperature. chemistryviews.orgrsc.org The development of these stable aNHC ligands has paved the way for their use in a variety of catalytic applications with metals like iron. rsc.org

The aNHC-iron(0) catalyst system has demonstrated remarkable efficiency in the hydrosilylation of a variety of aldimines and ketimines. chemistryviews.org This system achieves high turnover numbers (TONs), reaching up to 17,000, and effectively catalyzes the reactions at room temperature. chemistryviews.org This level of activity is notable as it surpasses that of some reported noble-metal catalysts. chemistryviews.org

The catalyst also exhibits good functional group tolerance and high chemoselectivity. chemistryviews.org The development of such highly active and selective iron-based catalysts represents a significant advancement, offering a cost-effective and environmentally benign alternative to precious metal systems for important chemical transformations like the hydrosilylation of imines. chemistryviews.orgacs.org

Carbon-Carbon (C-C) Coupling Reactions

Diiron nonacarbonyl serves as a versatile precursor in the catalysis of various carbon-carbon bond-forming reactions. researchgate.netrsc.org Its ability to facilitate the coupling of diverse organic substrates makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures with high efficiency and selectivity. researchgate.net

Allylation of Zinc Enolates

A notable application of diiron nonacarbonyl is in the allylation of zinc enolates. acs.orgnih.govacs.org A combination of diiron nonacarbonyl and triphenylphosphine has been identified as a cost-effective and environmentally favorable catalyst system for this transformation. acs.orgnih.govacs.org This catalytic system is particularly effective for the allylation of zinc enolates that are generated in situ through copper-catalyzed asymmetric conjugate addition reactions. acs.orgnih.govacs.org The reaction proceeds at room temperature and provides the allylated products in moderate to good yields. acs.orgacs.org A key feature of this method is the exceptional diastereoselectivity observed in cyclic enone systems. acs.orgnih.govacs.org

While triphenylphosphine has been shown to be a uniquely effective ligand in this process, the precise nature of the active catalytic species derived from the reaction of diiron nonacarbonyl and triphenylphosphine is yet to be fully elucidated. acs.orgnih.govacs.org Attempts to use photochemically generated Fe(CO)₅ and Fe(CO)₄ from Fe₂(CO)₉ did not yield a viable catalyst, suggesting a more complex activation pathway. acs.org The methodology has been successfully applied to the synthesis of important carbocyclic ketone intermediates. acs.org However, its extension to acyclic systems has shown limited success, with modest yields and significantly lower diastereoselectivity. acs.org

Table 1: Diiron Nonacarbonyl/Triphenylphosphine-Catalyzed Allylation of Zinc Enolates acs.org

| Entry | Enone Substrate | Allyl Acetate (B1210297) | Product | Yield (%) | Diastereomeric Ratio (trans/cis) |

| 1 | Cyclohexenone | Allyl Acetate | 2-allylcyclohexanone | 90 | 9:1 |

| 2 | Cyclopentenone | Allyl Acetate | 2-allylcyclopentanone | 85 | >20:1 |

| 3 | 4,4-Dimethylcyclohexenone | Allyl Acetate | 2-allyl-4,4-dimethylcyclohexanone | 78 | >20:1 |

Catalytic Coupling of Allylic Acetates with Malonate Ions

Diiron nonacarbonyl also promotes the catalytic coupling of allylic acetates with malonate ions, yielding valuable alkylated products. researchgate.netresearchgate.netmolaid.com The combination of diiron nonacarbonyl with dimethylamine (B145610) has been found to create an active catalyst for the displacement of allylic acetate by diethyl methylmalonate. researchgate.netresearchgate.net Studies have shown that among various amines, only dimethylamine and morpholine (B109124) are effective promoters for this reaction. researchgate.netresearchgate.net The choice of solvent also plays a crucial role, with dimethylformamide (DMF) and N-methylformamide being significantly superior to solvents like tetrahydrofuran, dichloromethane, and ethanol (B145695). researchgate.netresearchgate.net

Preliminary investigations into the regioselectivity of these reactions suggest that the mechanism does not involve a direct nucleophilic attack on either (η³-allyl)Fe(CO)₄⁺ or (η²-allyl acetate)Fe(CO)₄ complexes. researchgate.netresearchgate.net This indicates a more intricate reaction pathway is at play.

Pauson–Khand Reactions

The Pauson–Khand reaction, a formal [2+2+1] cycloaddition, is a powerful method for synthesizing cyclopentenones. rsc.orgrsc.org Diiron nonacarbonyl has emerged as an effective and inexpensive reagent for mediating these reactions, particularly with certain substrates. rsc.orgrsc.org

Iron-Mediated Cycloadditions of Allenylsilanes

Diiron nonacarbonyl has been successfully employed in the Pauson–Khand reactions of 1,1-disubstituted allenylsilanes. rsc.orgresearchgate.netthieme-connect.com This process allows for the stereoselective formation of highly functionalized 4-alkylidene-2-cyclopenten-1-ones at ambient temperatures. rsc.orgrsc.org The reaction proceeds through a [2+2+1] pathway, initiated by the reaction of the allenylsilane with diiron nonacarbonyl to generate a three-membered iron metallacycle. thieme-connect.comepa.gov This intermediate then undergoes complexation with an alkyne, followed by reductive elimination to afford the final cyclopentenone product. thieme-connect.comepa.gov

Mechanistic Investigations of Reactive Three-Membered Iron Metallacycles

Mechanistic studies have provided significant insights into the Pauson–Khand cycloadditions involving diiron nonacarbonyl. rsc.orgrsc.org A key finding is the characterization of three-membered iron metallacycles as reaction-competent intermediates. rsc.orgrsc.orgresearchgate.net These metallacycles, formed from the reaction of the allene (B1206475) substrate with an Fe(CO)₄ fragment, have been isolated and characterized. rsc.org

These iron metallacyclopropanes have been shown to be competent in the reaction. rsc.org When these isolated complexes are reconstituted in anhydrous THF with an alkyne and an amine N-oxide (NMO), they rapidly produce the expected cyclopentenones at room temperature without the need for a carbon monoxide atmosphere or elevated temperatures. rsc.org In the absence of NMO, the reaction proceeds very slowly, highlighting the role of the promoter in the catalytic cycle. rsc.org Computational studies have further detailed the unique behavior of the Fe(CO)₄ moiety and its role in these Pauson–Khand processes. rsc.org

Carbon Dioxide (CO₂) Activation and Reduction

The activation and reduction of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. scienceopen.comnih.gov Diiron nonacarbonyl (Fe₂(CO)₉) and its derivatives have shown potential in this field. nih.govwikipedia.org The conversion of CO₂ can lead to the production of formic acid, formaldehyde (B43269), methanol, and methane (B114726) through sequential reduction processes. nih.gov

Diiron complexes with specific bridging ligands have been designed to enhance catalytic activity for the electrochemical reduction of CO₂. For instance, diiron complexes with rigid and conjugated S-to-S bridges have been studied. One such complex, featuring a 2,3-naphthalenedithiolato bridge, demonstrated a low catalytic onset potential. nih.gov Another complex with a diphenyl-1,2-vinylidene bridge exhibited high catalytic activity, surpassing that of the benchmark complex [(μ-bdt)Fe₂(CO)₆] (bdt = benzene-1,2-dithiolate). nih.gov

Controlled potential electrolysis experiments with a diiron complex in a methanol/acetonitrile solution at -2.35 V vs Fc+/0 resulted in a high faradaic yield, producing formic acid, carbon monoxide, and hydrogen with varying selectivities. nih.gov These findings suggest that modifying the S-to-S bridge structure is a viable strategy for improving the performance of diiron complexes in electrocatalytic CO₂ reduction. nih.gov

Furthermore, abnormal N-heterocyclic carbene (aNHC) based iron(0) complexes, synthesized from diiron nonacarbonyl, have been investigated. rsc.org These complexes have been noted for their role in the catalytic reduction of carbon dioxide. rsc.org

Table 1: Performance of Diiron Complexes in Electrocatalytic CO₂ Reduction

| Complex | Bridge Ligand | Catalytic Onset Potential (V vs Fc+/0) | Maximum Turnover Frequency (TOFmax) (s⁻¹) | Product Selectivity (Faradaic Yield %) |

|---|---|---|---|---|

| Complex with 2,3-naphthalenedithiolato bridge | 2,3-Naphthalenedithiolato | -1.75 | - | - |

| Complex with diphenyl-1,2-vinylidene bridge | Diphenyl-1,2-vinylidene | - | 295 | HCOOH (77%), CO (9%), H₂ (14%) |

Robust Bond Functionalization (e.g., C-X, C-H, C-O, C-F activation)

The activation and functionalization of strong chemical bonds are fundamental challenges in chemistry. rsc.orgtcichemicals.com Diiron nonacarbonyl and its derivatives have been employed in the activation of various robust bonds, including carbon-halogen (C-X), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds. rsc.orgfrontiersin.org

C-H Bond Activation

Carbon-hydrogen (C-H) bond activation provides a direct method for forming new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. tcichemicals.com Iron carbonyl complexes, including diiron nonacarbonyl, have been utilized in C-H activation reactions. rsc.orgtcichemicals.com For example, diiron nonacarbonyl can react with ketimines through the oxidative addition of a C(sp²)-H bond to one of the iron centers. rsc.org The synergy of dinuclear iron centers has been found to be crucial in the oxidative C-H addition and turnover-limiting H-transfer in certain catalytic cycles. mdpi.com

C-O Bond Activation

The cleavage of carbon-oxygen (C-O) bonds is an important transformation in organic synthesis, enabling the construction of complex molecules. rsc.org Transition metal-catalyzed processes are a key method for achieving C-O activation. rsc.orgnih.gov Iron carbonyls are among the metal complexes used for this purpose. rsc.org

C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation particularly challenging. rsc.orgd-nb.info Despite this, advances have been made using various catalytic systems. rsc.org Diiron nonacarbonyl is capable of reacting with certain fluorinated compounds. For instance, it can react with polyfluorinated fluorocarbons, which are susceptible to nucleophilic attack. rsc.org The mechanism often involves a single electron transfer to the organofluoride as the initial step. rsc.org

Table 2: Examples of Robust Bond Activation by Diiron Nonacarbonyl

| Bond Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| C(sp²)-H | Ketimines | Organometallic iron complex | rsc.org |

| C-F | Polyfluorinated fluorocarbons | Functionalized organofluorine compounds | rsc.org |

Isomerization Reactions (e.g., Cyclooctadiene Isomerization)

Isomerization reactions, where a molecule is transformed into an isomer with a different arrangement of atoms, are valuable transformations in organic synthesis. researchtrends.net Diiron nonacarbonyl and related iron complexes have been shown to catalyze certain isomerization reactions. mdpi.com

One notable example is the isomerization of cyclooctadiene. While some studies focus on other transition metals for this transformation, iron carbonyls have also been implicated. chemistryviews.orgnih.gov For instance, the reaction of a zinc/zirconium heterobimetallic complex with 1,5-cyclooctadiene (B75094) results in its slow isomerization to 1,3-cyclooctadiene. nih.gov Iron-catalyzed isomerization of unsaturated alcohols to carbonyl compounds has also been reported, proceeding through the formation of π-allyl iron complexes. mdpi.com

Iron carbonyl complexes have been used for the isomerization of allylic alcohols; however, a significant drawback is the need for UV light for activation. mdpi.com More recent developments have focused on other iron complexes, such as pincer PNP-iron complexes, which can catalyze the isomerization of both allylic and homoallylic alcohols to ketones. mdpi.com

Applications in Materials Science and Nanotechnology

Synthesis of Iron Nanoparticles

A prominent application of diiron nonacarbonyl is in the synthesis of iron nanoparticles. The compound acts as a reliable iron source for generating well-defined nanoparticles, which are of significant interest for their magnetic and catalytic properties. A common challenge with iron carbonyl precursors like the highly toxic and volatile iron pentacarbonyl is the lack of control over reaction stoichiometry and safety concerns. rsc.orgresearchgate.netrsc.org Diiron nonacarbonyl, being a solid, offers an easier-to-handle alternative. rsc.orgresearchgate.net Although it has poor solubility in many common solvents, methods have been developed to overcome this limitation. rsc.orgresearchgate.netrsc.org

A key methodology for synthesizing iron nanoparticles from diiron nonacarbonyl involves its thermal decomposition in ionic liquids (ILs). scirp.org Ionic liquids, such as n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄), have been identified as effective "green" alternatives to conventional organic solvents for this process. scirp.orgresearchgate.net The procedure typically involves dissolving diiron nonacarbonyl in the ionic liquid under an inert atmosphere, like nitrogen or argon, to prevent oxidation. researchgate.netscirp.org The mixture is then heated, causing the diiron nonacarbonyl to decompose and form iron nanoparticles. researchgate.net These nanoparticles are stabilized by the ionic liquid, which provides electrostatic protection and prevents agglomeration without the need for additional stabilizing agents. hhu.de The resulting nanoparticles can be separated from the ionic liquid via centrifugation, allowing the ionic liquid to be reused. scirp.orgscirp.orghhu.de This method has been shown to produce stable dispersions of iron nanoparticles. scirp.orgresearchgate.net

The properties of the iron nanoparticles synthesized from diiron nonacarbonyl can be tailored by carefully controlling the reaction parameters. Research has shown that variables such as temperature and precursor concentration significantly influence the outcome of the synthesis.

Experiments conducted by heating the diiron nonacarbonyl solution in an ionic liquid have explored temperature ranges between 170°C and 200°C. scirp.orgscirp.org The synthesis is typically carried out over a period of 12 hours under constant stirring to ensure uniform decomposition. scirp.orgscirp.org The initial concentration of diiron nonacarbonyl in the ionic liquid has also been investigated, with studies using concentrations from 0.1% to 0.9%. scirp.orgscirp.org While the starting concentration was found to have a minimal effect on the final nanoparticle size when the reaction is performed under a nitrogen atmosphere, it does impact the yield. scirp.org However, when decomposition occurs in the presence of air, the size of the resulting iron oxide nanoparticles can be slightly larger at higher precursor concentrations. scirp.org

Table 1: Optimized Synthesis Parameters for Iron Nanoparticles

| Parameter | Range Studied | Observations | Source(s) |

| Temperature | 170°C - 200°C | Influences particle size and stability. | , , scirp.org, scirp.org |

| Concentration of DINC | 0.1% - 0.9% | Affects yield and dispersion characteristics. Minimal influence on nanoparticle size under inert atmosphere. scirp.org | , scirp.org, scirp.org |

| Solvent | n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) | Facilitates nanoparticle formation and provides stability. scirp.org | , scirp.org, researchgate.net |

| Atmosphere | Nitrogen or Argon | Essential for preventing the oxidation of iron nanoparticles to iron oxides. researchgate.net | researchgate.net, scirp.org |

| Reaction Time | 12 hours | Standard duration used for thermal decomposition. scirp.orgscirp.org | scirp.org, scirp.org |

Achieving control over the size and stability of iron nanoparticles is critical for their subsequent applications. The thermal decomposition of diiron nonacarbonyl in ionic liquids has been shown to produce iron nanoparticles with a median diameter of approximately 10 nm. scirp.org Dynamic light scattering is a technique used to characterize the size and dispersion stability of the synthesized nanoparticles. The stability of the nanoparticle dispersion is a key factor, and stable dispersions in solvents like ethanol (B145695) have been prepared after separating the nanoparticles from the ionic liquid. scirp.orgscirp.org The superparamagnetic nature of the black iron nanoparticles can lead to agglomeration, which is a factor to be managed for maintaining stability. scirp.org Varying the reaction temperature has been demonstrated as a method to control nanoparticle size; for instance, in one study, oxidized iron nanoparticles of 11.1 nm and 7.2 nm were formed at 180 °C and 280 °C, respectively. rsc.org

Development of Nanocomposites for Electronic Devices and Environmental Remediation

The stable iron nanoparticles derived from diiron nonacarbonyl are valuable building blocks for creating nanocomposites. These nanocomposites are utilized in a variety of applications, including the fabrication of magnetic materials and catalysts. The inherent thermal stability and magnetic properties of the nanoparticles make them particularly suitable for integration into electronic devices. For example, iron nanowires constructed using Fe₂(CO)₉ have been applied in magneto-resistance and spintronic devices. scirp.org

In the realm of environmental remediation, nanoscale iron particles are recognized as a new generation of technology for tackling challenging cleanup problems. epa.gov Their large surface area and high reactivity make them effective for the transformation and detoxification of various common environmental contaminants, such as chlorinated organic solvents and organochlorine pesticides. epa.gov Iron oxide nanoparticle-based materials are being systematically studied for the removal of petroleum-derived pollutants from water through mechanisms like adsorption and photocatalytic oxidation. nih.gov

Biomedical Applications of Derived Nanoparticles

Iron oxide nanoparticles (IONPs) derived from precursors like diiron nonacarbonyl have garnered significant attention for their potential in biomedical applications, owing to their magnetic properties and biocompatibility. mdpi.comnih.gov These nanoparticles are being explored for roles in magnetic resonance imaging (MRI), magnetic hyperthermia, and as carriers for therapeutic agents. nih.govnih.gov The ability to functionalize the surface of these nanoparticles enhances their stability in biological systems and allows for targeted delivery. mdpi.com

A significant area of research is the use of iron nanoparticles synthesized from diiron nonacarbonyl as drug delivery systems. Studies have demonstrated that these nanoparticles can be effectively loaded with anticancer drugs, showing promising loading and release profiles for their use as carriers in targeted cancer therapy. Iron oxide nanoparticles are particularly attractive for delivering chemotherapeutic agents like Doxorubicin. nih.govmdpi.com The nanoparticles can be coated with polymers to improve biocompatibility and loaded with high doses of water-insoluble anticancer drugs. nih.gov These drug-loaded nanoparticles have shown sustained release of the incorporated drug over extended periods and have demonstrated a dose-dependent antiproliferative effect in cancer cell lines. nih.gov The drug release can also be designed to be pH-responsive, releasing the therapeutic agent more readily in the acidic microenvironment of a tumor. mdpi.com

Table 2: Research Findings on Biomedical Applications of Derived Nanoparticles

| Application Area | Key Research Finding | Compound(s) Involved | Source(s) |

| Drug Delivery Systems | Nanoparticles from Fe₂(CO)₉ showed effective loading and release for anticancer drugs. | Diiron nonacarbonyl, Anticancer drugs | |

| Anticancer Drug Loading | Iron oxide nanoparticles successfully loaded with Doxorubicin for cancer therapy. | Iron oxide nanoparticles, Doxorubicin | nih.gov, mdpi.com |

| Sustained Release | A water-dispersible oleic acid-Pluronic-coated iron oxide nanoparticle formulation demonstrated sustained drug release over two weeks. | Iron oxide nanoparticles, Oleic acid, Pluronic, Water-insoluble anticancer agents | nih.gov |

| Targeted Therapy | Magnetic properties allow for potential targeting of drug-loaded nanoparticles to specific sites using an external magnetic field. | Iron oxide nanoparticles, various drugs | mdpi.com |

Nanoparticles as Nanotracers for Mixer Studies in Liquid Feeds

Diiron nonacarbonyl serves as a precursor for the synthesis of iron nanoparticles utilized as nanotracers in the evaluation of mixing efficiency in liquid animal feeds. scirp.orgscirp.org The process involves the thermal decomposition of diiron nonacarbonyl (DINC) in an ionic liquid, which acts as a green alternative to conventional organic solvents. scirp.orgresearchgate.net This method produces stable dispersions of ferromagnetic iron nanoparticles. scirp.org

Research has demonstrated the preparation of iron nanoparticles by dissolving diiron nonacarbonyl in n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF) and heating the solution. scirp.orgscirp.org The size of the resulting nanoparticles is influenced by factors such as temperature and the concentration of DINC in the ionic liquid. scirp.org For instance, studies have explored temperature ranges of 170°C to 200°C and DINC concentrations from 0.1% to 0.9%. scirp.orgscirp.org The resulting iron nanoparticles typically have a median diameter of around 10 nm. scirp.orgscirp.org

Once synthesized, these nanoparticles can be separated from the ionic liquid and re-dispersed in a solvent like ethanol to create a stable suspension. scirp.org This suspension is then introduced into liquid feeds, such as molasses-based products. scirp.orgmetrology.kharkov.ua The key advantage of using these magnetic nanoparticles is the ability to quantitatively assess their distribution within the feed, which reflects the thoroughness of the mixing process. scirp.orgmetrology.kharkov.ua

The quantitative analysis involves a multi-step procedure to determine the iron content in feed samples. scirp.orgresearchgate.net This process validates the mixing performance and ensures uniform distribution of additives in the final product. researchgate.net

Table 1: Synthesis and Analysis of Iron Nanoparticles from Diiron Nonacarbonyl

| Parameter | Description |

|---|---|

| Precursor | Diiron nonacarbonyl (DINC) scirp.orgscirp.org |

| Solvent/Medium | n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF) ionic liquid scirp.orgscirp.org |

| Synthesis Method | Thermal decomposition under a nitrogen atmosphere scirp.orgscirp.org |

| Temperature Range | 170°C - 200°C scirp.orgscirp.org |

| Precursor Concentration | 0.1% - 0.9% DINC in BMIMBF scirp.orgscirp.org |

| Nanoparticle Separation | Centrifugation scirp.org |

| Post-Synthesis Dispersion | Re-dispersion in ethanol scirp.org |

| Analytical Method | Spectrophotometric determination of iron cations at 490 nm after magnetic retrieval and acid dissolution. scirp.org |

Thin Film Deposition Techniques

Diiron nonacarbonyl is a valuable precursor in various thin film deposition techniques, primarily due to its reactivity as a source of zero-valent iron. wikipedia.org These methods are crucial in the electronics and materials science industries for creating thin metallic or metal-containing layers on substrates. google.com

Chemical Vapor Deposition (CVD): CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a thin film. google.com Diiron nonacarbonyl has been identified as a precursor for depositing iron-containing films via CVD. google.com The process can be used for blanket or selective area deposition. google.com While specific process parameters vary, CVD using organometallic compounds like diiron nonacarbonyl is preferred for its ability to create conformal coatings on complex topographies. google.com

Electron Beam-Induced Deposition (EBID): EBID is a direct-write, maskless nanofabrication technique that uses a focused electron beam to decompose a gaseous precursor molecule adsorbed on a surface. researchgate.net Diiron nonacarbonyl is frequently used as a precursor for depositing iron-containing nanostructures. researchgate.net This technique allows for the precise, 3D printing of ferromagnetic materials with features down to the nanometer scale. researchgate.net Research has shown that using diiron nonacarbonyl in EBID can produce deposits with a high iron content, sometimes exceeding 90 atomic percent, particularly when high beam energies are applied. researchgate.net It is considered an effective precursor for creating catalytically active iron particles for applications like carbon nanotube growth. nist.gov

Table 2: Comparison of Thin Film Deposition Techniques Using Diiron Nonacarbonyl

| Technique | Precursor State | Deposition Mechanism | Key Advantages | Resulting Material |

|---|---|---|---|---|

| Chemical Vapor Deposition (CVD) | Gaseous google.com | Thermal decomposition on a heated substrate google.com | Good step coverage, ability to coat irregular topographies google.com | Iron-containing thin films google.com |

| Electron Beam-Induced Deposition (EBID) | Gaseous researchgate.net | Decomposition by a focused electron beam researchgate.net | High spatial resolution, direct-write 3D fabrication researchgate.net | High-purity iron nanostructures and nanopillars researchgate.net |

Diironnonacarbonyl in Organic Synthesis: Stoichiometric and Catalytic Roles

Precursor for Reactive Iron Carbonyl Fragments

Diironnonacarbonyl is a valuable precursor for generating reactive iron carbonyl fragments, which are instrumental in various synthetic transformations. It is frequently used to synthesize compounds of the type Fe(CO)₄L and Fe(CO)₃(diene). wikipedia.orgwikiwand.com These reactions are often carried out in slurries of tetrahydrofuran (B95107) (THF). wikipedia.orgwikiwand.com In these processes, it is believed that a small amount of Fe₂(CO)₉ dissolves and dissociates to form Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate. wikipedia.orgchemeurope.com

A key example of its role as a precursor is in the synthesis of (Benzylideneacetone)iron Tricarbonyl, ((C₆H₅CH=CHC(O)CH₃)Fe(CO)₃). wikipedia.orgwikiwand.com This complex, a source of the Fe(CO)₃ fragment, is prepared through the reaction of this compound with benzylideneacetone. wikipedia.orgwikiwand.com The Fe(CO)₃ unit can then be transferred to other organic molecules, demonstrating the utility of this compound in facilitating the formation of various organoiron complexes. wikipedia.org

Synthesis of Cyclopentadienones (Noyori [3+2] Reaction)

This compound plays a crucial role in the synthesis of cyclopentadienones through a formal [3+2] cycloaddition reaction. wikipedia.orgwikiwand.com This method, known as the Noyori [3+2] reaction, involves the reaction of dibromoketones with this compound to produce the corresponding cyclopentadienone. wikipedia.orgwikiwand.com This transformation provides an efficient route to five-membered ring systems that are otherwise challenging to synthesize. The reaction proceeds via a net [2+3]-cycloaddition mechanism. wikiwand.com

Cycloaddition Reactions

This compound is utilized in various cycloaddition reactions, enabling the construction of complex cyclic and polycyclic molecular architectures.

Reactions with Bridged Polycyclics Containing Vinyl Cyclopropane (B1198618) Groups

Research has shown that this compound reacts with bridged polycyclic compounds that contain a vinyl cyclopropane moiety. acs.orgacs.org These reactions can lead to the formation of diene complexes through the cleavage of the cyclopropane ring. acs.org The interaction of the iron carbonyl with the strained vinylcyclopropane (B126155) system facilitates skeletal rearrangements and the formation of new carbon-carbon bonds, providing access to unique polycyclic structures.

Reactions with Benzvalene (B14751766): Fragmentation, Rearrangement, and Hydrogen Transfer

The reaction of this compound with benzvalene, a valence isomer of benzene, is a complex process involving fragmentation, rearrangement, and hydrogen transfer. acs.orgacs.org This reaction leads to the formation of a ferretane, a novel ring system. documentsdelivered.com The interaction with the iron carbonyl species promotes the reorganization of the strained benzvalene framework, yielding a variety of hydrocarbon products. acs.org This highlights the ability of this compound to mediate intricate transformations of highly strained molecules.

Cascade Diels-Alder Reactions for Complex Molecule Synthesis

This compound has been implicated in promoting cascade Diels-Alder reactions, which are powerful tools for the rapid construction of complex polycyclic molecules. nih.gov While some reactions proceed thermally, the presence of this compound can influence the reaction pathway. nih.gov For instance, a this compound-promoted reaction has been observed in the conversion of a tethered triyne to a benzyne (B1209423) intermediate, which then undergoes subsequent trapping reactions. nih.gov Cascade reactions, such as tandem Diels-Alder reactions, are valuable for synthesizing complex natural products and their precursors in a regio- and stereochemically controlled manner. beilstein-journals.org

Reactivity with Heterocyclic Systems

Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile reagent in organic synthesis, demonstrating significant reactivity with a variety of heterocyclic compounds. Its interactions with these systems lead to a range of transformations, including the formation of stable organometallic complexes, ring-opening reactions, cycloadditions, and functional group modifications. These reactions are valuable for the synthesis of complex organic molecules and novel materials.